molecular formula C7H15NO3 B11721431 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide

3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide

Cat. No.: B11721431
M. Wt: 161.20 g/mol
InChI Key: SZJMFLISUFWJJV-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a useful research chemical and is often utilized in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with methoxyamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-methoxy-N,2,2-trimethylpropanamide.

    Reduction: Formation of 3-hydroxy-N-methoxy-N,2,2-trimethylpropylamine.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylpropanamide: Similar structure but with dimethyl substitution instead of methoxy.

    3-Hydroxy-2,2-dimethylpropanoic acid: Precursor in the synthesis of 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-N-methoxy-N,2,2-trimethylpropanamide

InChI

InChI=1S/C7H15NO3/c1-7(2,5-9)6(10)8(3)11-4/h9H,5H2,1-4H3

InChI Key

SZJMFLISUFWJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(=O)N(C)OC

Origin of Product

United States

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